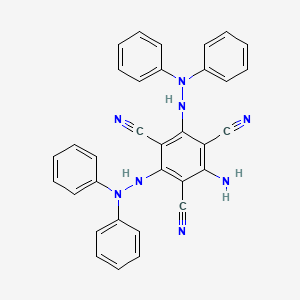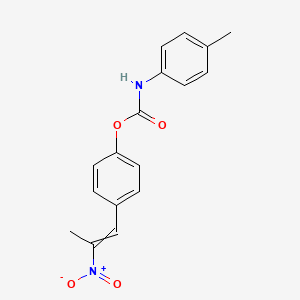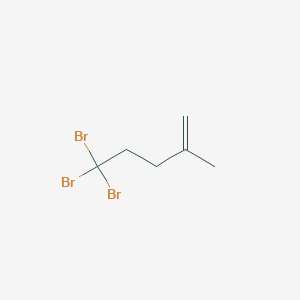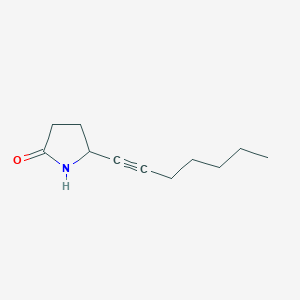
2-Pyrrolidinone, 5-(1-heptynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 5-(1-heptynyl)- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with a heptynyl group at the 5-position. It is a colorless liquid that is miscible with water and most common organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(1-heptynyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 2-pyrrolidinone with 1-heptyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 5-(1-heptynyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 5-(1-heptynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the heptynyl group to a heptyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of heptyl-substituted pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
2-Pyrrolidinone, 5-(1-heptynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyrrolidinone, 5-(1-heptynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: The parent compound without the heptynyl substitution.
N-Methyl-2-pyrrolidinone: A derivative with a methyl group at the nitrogen atom.
2-Pyrrolidinone-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
Uniqueness
2-Pyrrolidinone, 5-(1-heptynyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61307-50-4 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
5-hept-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-2-3-4-5-6-7-10-8-9-11(13)12-10/h10H,2-5,8-9H2,1H3,(H,12,13) |
InChIキー |
RPCJDDZDRMQVDA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


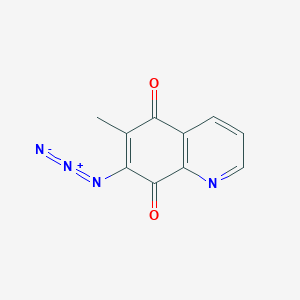
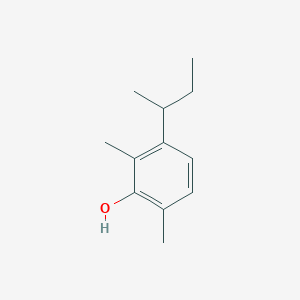
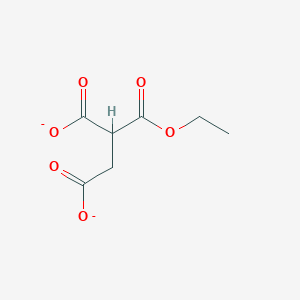


![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
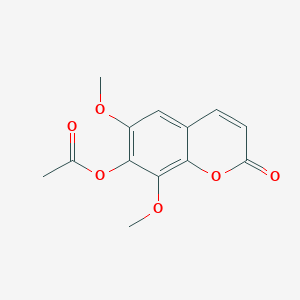
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
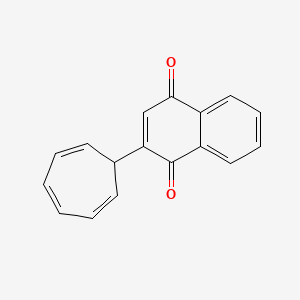
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)
